Chloro(phenyl)methyl carbonisocyanatidate
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Overview
Description
Chloro(phenyl)methyl carbonisocyanatidate is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes. This compound is characterized by the presence of a chloro group, a phenyl group, and a carbonisocyanatidate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(phenyl)methyl carbonisocyanatidate typically involves the reaction of chloro(phenyl)methyl isocyanate with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is typically conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Chloro(phenyl)methyl carbonisocyanatidate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Catalysts such as triethylamine and pyridine are often used to enhance the reaction rate and yield.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thioureas: Formed by the reaction with thiols.
Scientific Research Applications
Chloro(phenyl)methyl carbonisocyanatidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polyurethanes and other polymers
Mechanism of Action
The mechanism of action of Chloro(phenyl)methyl carbonisocyanatidate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various synthetic applications, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isocyanate
- Methyl isocyanate
- Chloroethyl isocyanate
Uniqueness
Chloro(phenyl)methyl carbonisocyanatidate is unique due to the presence of both a chloro group and a phenyl group, which enhances its reactivity and versatility in organic synthesis. Compared to other isocyanates, it offers a broader range of reactivity and can be used to synthesize a wider variety of compounds .
Properties
CAS No. |
61351-38-0 |
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Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
[chloro(phenyl)methyl] N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C9H6ClNO3/c10-8(14-9(13)11-6-12)7-4-2-1-3-5-7/h1-5,8H |
InChI Key |
NPKZVKPQFDOXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(OC(=O)N=C=O)Cl |
Origin of Product |
United States |
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